Cas no 88991-53-1 (Benzene, 1-(1-methylethoxy)-3-nitro-)

Benzene, 1-(1-methylethoxy)-3-nitro-, is a nitro-substituted aromatic compound featuring an isopropoxy functional group. Its molecular structure, combining an electron-withdrawing nitro group with an ether linkage, makes it a versatile intermediate in organic synthesis. The compound is particularly useful in the preparation of fine chemicals, pharmaceuticals, and agrochemicals due to its reactivity in electrophilic and nucleophilic substitution reactions. The presence of the isopropoxy group enhances solubility in organic solvents, facilitating its use in various reaction conditions. Its stability under standard storage conditions and well-characterized reactivity profile further contribute to its utility in research and industrial applications.
Benzene, 1-(1-methylethoxy)-3-nitro- structure
88991-53-1 structure
Product Name:Benzene, 1-(1-methylethoxy)-3-nitro-
CAS No:88991-53-1
MF:C9H11NO3
MW:181.188542604446
CID:616830
PubChem ID:12123895
Update Time:2025-05-22

Benzene, 1-(1-methylethoxy)-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1-methylethoxy)-3-nitro-
    • 1-Isopropoxy-3-nitro-benzene
    • 1-nitro-3-propan-2-yloxybenzene
    • 88991-53-1
    • 1-nitro-3-(propan-2-yloxy)benzene
    • HYEGHGPJOHWWEX-UHFFFAOYSA-N
    • 1-Isopropoxy-3-nitrobenzene
    • SCHEMBL7671999
    • 3-isopropoxynitrobenzene
    • G10457
    • 3-(1-Methylethoxy)nitrobenzene
    • AKOS027439806
    • DTXSID30478036
    • Inchi: 1S/C9H11NO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3
    • InChI Key: HYEGHGPJOHWWEX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)[N+](=O)[O-])C(C)C

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 55Ų

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Additional information on Benzene, 1-(1-methylethoxy)-3-nitro-

Benzene, 1-(1-methylethoxy)-3-nitro-

Benzene, 1-(1-methylethoxy)-3-nitro- (CAS No: 88991-53-1) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science due to its unique structural and chemical properties. This compound is characterized by its benzene ring structure, which is substituted with a nitro group at the 3-position and a methylethoxy group at the 1-position. The benzene ring serves as the central framework, while the nitro group and methylethoxy substituent contribute to its distinctive reactivity and functionality.

The synthesis of Benzene, 1-(1-methylethoxy)-3-nitro- involves a series of carefully controlled reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have highlighted the potential of this compound as a precursor in the development of novel materials for electronic applications. For instance, researchers have explored its use in the synthesis of advanced polymers and organic semiconductors, where its electron-withdrawing nitro group plays a critical role in modulating electronic properties.

In terms of physical properties, Benzene, 1-(1-methylethoxy)-3-nitro- exhibits a melting point of approximately 65°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it highly versatile for various chemical transformations. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability that can be enhanced through specific functionalization strategies.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of Benzene, 1-(1-methylethoxy)-3-nitro- with unprecedented accuracy. These studies have revealed that the nitro group significantly alters the electron density distribution on the benzene ring, making it an attractive candidate for applications in electrochemical sensors and energy storage devices. Furthermore, the methylethoxy substituent introduces steric hindrance, which can influence reaction pathways in catalytic processes.

The application of Benzene, 1-(1-methylethoxy)-3-nitro- extends beyond traditional chemical synthesis into emerging areas such as drug discovery and biotechnology. Its ability to act as a versatile building block in medicinal chemistry has been underscored by recent research efforts aimed at developing bioactive compounds with potential therapeutic applications. For example, derivatives of this compound have shown promise in targeting specific enzymes involved in metabolic disorders.

In conclusion, Benzene, 1-(1-methylethoxy)-3-nitro- (CAS No: 88991-53-1) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across diverse scientific disciplines. Its unique combination of structural features and functional groups positions it as a key player in advancing both fundamental research and applied technologies.

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